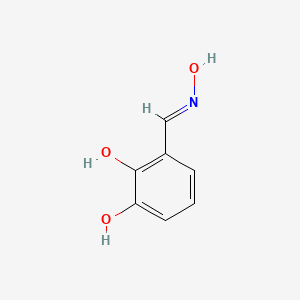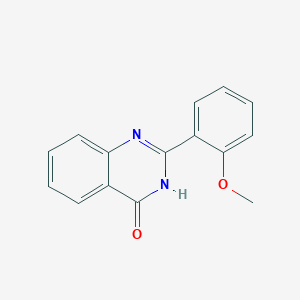![molecular formula C11H9N3O B1460693 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one CAS No. 79652-37-2](/img/structure/B1460693.png)
8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
概要
説明
Synthesis Analysis
The mono and dialkylation of pyridazino [4,5- b ]indole were achieved with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters gave the target hydrazides .Molecular Structure Analysis
The InChI code for 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one is 1S/C11H9N3O/c1-6-2-3-9-7 (4-6)8-5-12-14-11 (15)10 (8)13-9/h2-5,13H,1H3, (H,14,15) .Chemical Reactions Analysis
The 13 C spectrum of a similar compound shows peaks at δ 54.1, 40.5 and 11.0 corresponding to the benzylic carbon, methylene carbon linked to indole nitrogen and the methyl group present in the pyridazinone ring, respectively .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .作用機序
8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one is a selective inhibitor of the protein kinase TBK1, which is involved in various cellular processes, including inflammation, autophagy, and antiviral responses. By inhibiting TBK1, this compound can modulate these cellular processes and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, this compound has been shown to have potential as a neuroprotective agent by reducing oxidative stress and inflammation.
実験室実験の利点と制限
8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one has several advantages for lab experiments, including its selectivity for TBK1, its ability to modulate various cellular processes, and its potential therapeutic applications in various diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one research, including:
1. Further investigation of its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders.
2. Development of more potent and selective TBK1 inhibitors.
3. Investigation of the combination of this compound with other drugs to enhance its therapeutic effects.
4. Investigation of the potential side effects and toxicity of this compound.
5. Investigation of the pharmacokinetic properties of this compound to optimize its dosing and administration.
科学的研究の応用
8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one has been extensively studied in scientific research for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to have potential as a neuroprotective agent.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
8-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-6-2-3-9-7(4-6)8-5-12-14-11(15)10(8)13-9/h2-5,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWJMUHVGCOFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=NNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332178 | |
| Record name | 8-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
79652-37-2 | |
| Record name | 8-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride](/img/structure/B1460614.png)

![6-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1460616.png)

![1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1460618.png)

![17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione](/img/structure/B1460621.png)

![N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide](/img/structure/B1460623.png)


